2-(Dimethylamino)butanenitrile chemical properties
2-(Dimethylamino)butanenitrile chemical properties
An In-Depth Technical Guide to 2-(Dimethylamino)butanenitrile: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Dimethylamino)butanenitrile is a versatile α-aminonitrile that serves as a crucial intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring both a nucleophilic tertiary amine and a reactive nitrile group, makes it a valuable building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and analytical characterization of 2-(Dimethylamino)butanenitrile. We delve into the mechanistic underpinnings of its synthesis via the Strecker reaction, offer detailed experimental protocols, and discuss critical considerations for handling and application, providing researchers and drug development professionals with a foundational resource for leveraging this compound in their work.
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in a reaction, its solubility, and the strategies required for its purification.[1] The data for 2-(Dimethylamino)butanenitrile are summarized below.
| Property | Value | Data Source(s) |
| CAS Number | 62737-41-1 | [3][4] |
| Molecular Formula | C₆H₁₂N₂ | [1][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| Boiling Point | ~145.6 °C at 760 mmHg | [1] |
| Density | ~0.875 g/cm³ | [1] |
| Predicted logP | ~0.85 | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
The presence of the tertiary amine and nitrile functionalities imparts a degree of polarity to the molecule, suggesting moderate solubility in polar organic solvents and limited solubility in water. The dimethylamino group makes the compound basic.[1]
Synthesis Pathway: The Strecker Reaction
The most common and efficient method for synthesizing α-aminonitriles like 2-(Dimethylamino)butanenitrile is the Strecker synthesis.[1][5] This robust, one-pot, three-component reaction involves an aldehyde (butanal), a secondary amine (dimethylamine), and a cyanide source.[1][6][7][8]
Mechanistic Rationale
The reaction proceeds through two primary stages: the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.[1][6]
-
Iminium Ion Formation: Butanal reacts with dimethylamine. The nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a reactive N,N-dimethylbutan-1-iminium intermediate.
-
Cyanide Addition: A nucleophilic cyanide ion (from a source like KCN or TMSCN) attacks the electrophilic carbon of the iminium ion. This step forms the stable C-C bond, yielding the final 2-(Dimethylamino)butanenitrile product.[1]
The overall reaction mechanism is illustrated below.
Caption: Strecker synthesis mechanism for 2-(Dimethylamino)butanenitrile.
Experimental Protocol: Strecker Synthesis
This protocol is a generalized procedure and should be optimized for specific laboratory conditions. All operations involving cyanide must be performed by trained personnel in a certified chemical fume hood.[8]
Objective: To synthesize 2-(Dimethylamino)butanenitrile from butanal, dimethylamine, and potassium cyanide.
Materials:
-
Butanal (1.0 eq)
-
Dimethylamine (1.0 eq, e.g., 40% solution in water)
-
Potassium Cyanide (KCN, 1.1 eq)
-
Weak Acid (e.g., Acetic Acid, to maintain slightly acidic pH)
-
Methanol (Solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butanal (1.0 eq) in methanol. Cool the flask to 0°C using an ice bath.
-
Amine Addition: Add dimethylamine (1.0 eq) to the cooled butanal solution and stir for 30 minutes to facilitate pre-formation of the hemiaminal and iminium ion.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimum amount of water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is strictly maintained at 0°C.[5] This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum fractional distillation to isolate 2-(Dimethylamino)butanenitrile from non-volatile impurities.[5]
Causality in Experimental Design: Preventing Polymerization
A common challenge in the synthesis of α-aminonitriles is unwanted anionic polymerization, which presents as the formation of a viscous, tar-like substance.[5] The basicity of the dimethylamine reactant and the aminonitrile product can initiate this side reaction by deprotonating the α-hydrogen. The resulting carbanion can then attack the nitrile group of another molecule, initiating a chain reaction.[5]
Key preventative measures are grounded in controlling reaction kinetics:
-
Strict Temperature Control: Maintaining a low temperature (0°C), especially during cyanide addition, is paramount.[5] It reduces the rate of both the desired reaction and the undesired polymerization, preventing thermal runaways that accelerate side reactions.
-
Controlled Reagent Addition: Adding the cyanide source dropwise over an extended period prevents a localized high concentration of reactants and helps dissipate the heat generated.[5]
-
Solvent Dilution: Using an adequate amount of an inert solvent can help manage reactant concentrations and improve heat transfer within the reaction vessel.[5]
Chemical Reactivity and Analytical Profile
The synthetic utility of 2-(Dimethylamino)butanenitrile stems from the reactivity of its two primary functional groups.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile.[1] It can be protonated in acidic conditions to form an ammonium salt, a property that can be exploited for purification or to modify its solubility.
-
Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding α-(dimethylamino)butanoic acid or α-(dimethylamino)butanamide, respectively.[1] This transformation is a key step in the synthesis of novel amino acid derivatives.
Analytical Characterization
Confirming the identity and purity of synthesized 2-(Dimethylamino)butanenitrile requires a suite of analytical techniques. The expected spectroscopic signatures are summarized below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), a multiplet for the methine proton at the α-carbon, and a singlet for the six protons of the two N-methyl groups. |
| ¹³C NMR | A signal for the nitrile carbon (~118-120 ppm), signals for the four distinct carbons of the butanenitrile backbone, and a signal for the N-methyl carbons.[9] |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2200-2250 cm⁻¹. C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 112.17. Fragmentation patterns would likely involve α-cleavage adjacent to the nitrogen atom. |
graph TD { A[Characterization Workflow] --> B{Synthesis Output}; B --> C[Purification via Distillation]; C --> D{Purity & Identity Check}; subgraph "Spectroscopic Analysis" D --> E[¹H & ¹³C NMR]; D --> F[IR Spectroscopy]; D --> G[Mass Spectrometry]; end E --> H[Structure Confirmation]; F --> H; G --> H; H --> I[Final Product: >95% Purity];style A fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style I fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#F1F3F4,font-color:#202124 style C fill:#F1F3F4,font-color:#202124 style D fill:#FBBC05,font-color:#202124
}
Caption: Standard workflow for the purification and analytical validation.
Applications and Safety Considerations
Role in Drug Development and Organic Synthesis
2-(Dialkylamino)butanenitriles are established intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] While specific applications of the dimethylamino variant are proprietary or less documented than its diethylamino counterpart, its structural motif is of significant interest. For instance, related aminonitriles are precursors in the synthesis of analgesics.[10][11] Its value lies in its ability to introduce a chiral center with both nitrogen and cyano functionalities, which can be further elaborated into diverse molecular scaffolds.
Safety and Handling
While a specific, comprehensive safety data sheet for 2-(Dimethylamino)butanenitrile is not widely available, data from analogous α-aminonitriles indicate significant toxicity. Related compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[12][13][14]
Mandatory Handling Precautions:
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][16]
Conclusion
2-(Dimethylamino)butanenitrile is a synthetically valuable building block whose chemical properties are dictated by its amine and nitrile groups. Its preparation via the Strecker synthesis is a well-understood process, though it requires careful control of experimental conditions to mitigate side reactions and ensure safety. A thorough understanding of its reactivity, combined with proper analytical validation, enables researchers and drug development professionals to effectively utilize this intermediate for the synthesis of novel and complex molecular targets.
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